molecular formula C23H17N3O5 B4963786 2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)-N-phenylpropanamide

2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)-N-phenylpropanamide

Cat. No.: B4963786
M. Wt: 415.4 g/mol
InChI Key: JKQPZJOYYFOJSP-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)-N-phenylpropanamide is a complex organic compound that features a combination of isoindole, nitrophenyl, and phenylpropanamide groups

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O5/c27-21(24-16-6-2-1-3-7-16)20(14-15-10-12-17(13-11-15)26(30)31)25-22(28)18-8-4-5-9-19(18)23(25)29/h1-13,20H,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQPZJOYYFOJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)-N-phenylpropanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoindole Core: This can be achieved through cyclization reactions involving phthalic anhydride and amines.

    Introduction of the Nitrophenyl Group: This step may involve nitration reactions using nitric acid or other nitrating agents.

    Formation of the Propanamide Linkage: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or nitrophenyl groups.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: Various substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or using reducing agents like sodium borohydride.

    Substitution: Electrophilic or nucleophilic reagents depending on the specific substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

    Biological Probes: Use in the design of probes for studying biological processes.

Industry

    Polymer Science: Potential use in the synthesis of novel polymers.

    Electronics: Applications in the development of organic electronic devices.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-dioxoisoindol-2-yl)-3-(4-aminophenyl)-N-phenylpropanamide: Similar structure but with an amine group instead of a nitro group.

    2-(1,3-dioxoisoindol-2-yl)-3-(4-methoxyphenyl)-N-phenylpropanamide: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

The presence of the nitro group in 2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)-N-phenylpropanamide may confer unique electronic properties, making it distinct from its analogs.

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